(S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-cyano-3-methylbutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6H2,1-5H3,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTELWEIFTFYNJS-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C#N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571694 | |
| Record name | tert-Butyl [(1S)-1-cyano-3-methylbutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115654-59-6 | |
| Record name | tert-Butyl [(1S)-1-cyano-3-methylbutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enantioselective Synthesis via ω-Transaminase Catalysis
The enzymatic synthesis of (S)-tert-butyl (1-cyano-3-methylbutyl)carbamate leverages ω-transaminases to achieve high stereoselectivity. A patent detailing sacubitril intermediate synthesis describes a biocatalytic route where a ketone precursor undergoes transamination with an achiral amine donor, yielding the (S)-enantiomer with >50% conversion efficiency . The reaction operates under mild conditions (pH 7–8, 25–30°C) and uses tetrabutylammonium bromide as a phase-transfer catalyst to enhance solubility.
Key Steps:
-
Substrate Preparation : A tert-butyl-protected cyanoalkyl ketone is synthesized via Ullmann coupling.
-
Enzymatic Transamination : ω-Transaminase (e.g., from Arthrobacter sp.) catalyzes the transfer of an amino group to the ketone, forming the (S)-configured amine.
-
Carbamate Formation : The amine intermediate reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), achieving 89% yield and 98% e.e. .
Advantages :
-
Eliminates hazardous chiral auxiliaries.
-
Scalable to multi-kilogram batches with minimal waste.
Mixed Anhydride Method for Carbamate Coupling
A lacosamide intermediate synthesis patent outlines a mixed anhydride approach adaptable to this compound . Using N-Boc-D-serine as a chiral starting material, the method involves:
Procedure:
-
Mixed Anhydride Formation : N-Boc-D-serine reacts with isobutyl chlorocarbonate in anhydrous ethyl acetate at 0–5°C, with N-methylmorpholine (NMM) as a base.
-
Amine Condensation : The anhydride intermediates with 3-methylbutylamine, followed by cyanation using potassium cyanide.
-
Workup : Crystallization from hexane/ethyl acetate (8:1) affords the product in 93.1% yield .
Optimization Data:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents racemization |
| Solvent | Anhydrous ethyl acetate | Enhances anhydride stability |
| Base | N-Methylmorpholine | Neutralizes HCl byproduct |
Limitations :
-
Requires strict moisture control.
-
Cyanide handling poses safety risks.
Stereocontrolled Iodocyclocarbamation
A thesis on bioactive natural product synthesis describes iodocyclocarbamation to install the carbamate group with 1,3-asymmetric induction . Applied to homoallylamine precursors, this method achieves diastereoselectivity up to 23:1.
Reaction Scheme:
-
Homoallylamine Preparation : tert-Butyl ester hydrolysis followed by Wittig olefination generates the olefin substrate.
-
Iodocyclocarbamation : Iodine and carbamate reagents cyclize the substrate, favoring the (S)-configuration via steric hindrance from bulky tert-butyl groups.
-
Deiodination : Zinc dust in acetic acid removes iodine, yielding the final product .
Performance Metrics:
Phase-Transfer Catalyzed Alkylation
Phase-transfer catalysis (PTC) enables efficient N-alkylation of carbamate intermediates. A patent highlights the use of tetrabutylammonium bromide (TBAB) under basic conditions to facilitate methyl group transfer .
Protocol:
-
Substrate Activation : (S)-1-Cyano-3-methylbutylamine is Boc-protected using Boc₂O.
-
Alkylation : Methyl sulfate acts as the alkylating agent in ethyl acetate, with TBAB (0.025–0.2 equiv) and KOH (50% w/w).
-
Isolation : Extraction and solvent evaporation yield 85–90% product .
Critical Factors:
| Factor | Effect |
|---|---|
| TBAB Concentration | Higher loading accelerates reaction but increases emulsion formation |
| Reaction Time | 4–6 h for complete conversion |
Comparative Analysis of Synthetic Routes
The table below evaluates the four primary methods:
| Method | Yield (%) | Stereoselectivity (e.e. or d.r.) | Scalability | Environmental Impact |
|---|---|---|---|---|
| ω-Transaminase Catalysis | 89 | 98% e.e. | High | Low (aqueous solvent) |
| Mixed Anhydride | 93.1 | >99% (chiral starting material) | Moderate | Moderate (waste solvents) |
| Iodocyclocarbamation | 83 | 23:1 d.r. | Low | High (iodine waste) |
| Phase-Transfer Catalysis | 90 | N/A (pre-formed chiral center) | High | Moderate |
Key Insights :
-
Enzymatic methods excel in sustainability and stereocontrol but require specialized equipment.
-
Mixed anhydride and PTC routes are preferable for industrial-scale production due to shorter reaction times.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield (S)-1-cyano-3-methylbutylamine and tert-butanol.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.
Reduction: Lithium aluminum hydride, anhydrous ether as solvent.
Substitution: Alkyl or aryl halides, polar aprotic solvents like dimethylformamide.
Major Products Formed
Hydrolysis: (S)-1-cyano-3-methylbutylamine and tert-butanol.
Reduction: (S)-tert-Butyl (1-amino-3-methylbutyl)carbamate.
Substitution: Various substituted carbamates depending on the substituent used.
Scientific Research Applications
Chemistry
(S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as nucleophilic substitution and hydrolysis—makes it a valuable building block in organic synthesis. The presence of the tert-butyl group enhances its stability and reduces susceptibility to hydrolysis compared to similar compounds.
Biology
In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active compounds. It is particularly relevant in enzyme inhibition studies, where it can interact with specific molecular targets, such as enzymes or receptors. The cyano group acts as an electrophile, facilitating reactions with nucleophilic sites on enzymes, which may lead to inhibition of enzyme activity .
Medicine
The compound has been investigated for its potential use in the development of new pharmaceuticals , especially as enzyme inhibitors. For instance, it has shown promise in targeting cysteine proteases, which are validated targets for therapeutic intervention in diseases such as Chagas disease . Additionally, its derivatives are being explored for their efficacy against various cancers, including acute myelogenous leukemia and melanoma .
Industry
In industrial applications, this compound is utilized in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for large-scale chemical processes where precise control over reaction conditions is essential.
Case Study 1: Enzyme Inhibition
Research has demonstrated that this compound can inhibit cysteine proteases effectively. In a study involving cruzipain, a cysteine protease linked to Chagas disease, this compound exhibited significant inhibitory activity, suggesting its potential as a therapeutic agent against parasitic infections .
Case Study 2: Cancer Treatment
A patent application detailed the use of compounds structurally related to this compound in treating various cancers. The compounds showed promise in inhibiting cancer cell proliferation and inducing apoptosis in malignant cells . This underscores the compound's relevance in medicinal chemistry and cancer therapeutics.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The carbamate group can also form covalent bonds with active site residues, further enhancing its inhibitory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on functional groups, stereochemistry, and synthetic routes. Key examples include:
Key Observations:
- Functional Group Impact: The cyano group in the target compound enhances electrophilicity compared to methoxy or hydroxy substituents, favoring nucleophilic substitution or cyclization reactions .
- Stereochemical Influence: The (S)-configuration aligns with enantioselective synthesis protocols, contrasting with racemic or non-chiral analogs like tert-butyl cyclopent-3-en-1-ylcarbamate (similarity 0.57) .
- Synthetic Routes: Boc protection is common across analogs, but the cyano group necessitates specialized reagents (e.g., cyanating agents like TMSCN) compared to methoxy or hydroxy group introductions (e.g., alkylation or oxidation) .
Biological Activity
(S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate is a carbamate compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of approximately 250.3 g/mol. Its structure includes a tert-butyl group, a cyano group, and an amino group, which contribute to its reactivity and biological activity. The presence of these functional groups allows for diverse interactions within biological systems, making it a subject of interest for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 250.3 g/mol |
| Functional Groups | Tert-butyl, Cyano, Amino |
| Classification | Carbamate |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The cyano group can participate in nucleophilic addition reactions, while the amino group can engage in various reactions typical of amines, such as acylation or alkylation. The carbamate moiety may undergo hydrolysis under acidic or basic conditions, releasing the corresponding amine and carbon dioxide, which could modulate its biological effects.
Interaction Studies
Research has shown that compounds similar to this compound exhibit significant binding affinity towards various enzymes and receptors. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to quantitatively assess these interactions, providing insights into the compound's mechanism of action and potential therapeutic uses.
Trypanocidal Activity
Research involving dipeptidyl nitriles has highlighted their effectiveness as trypanocidal agents against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds have shown low micromolar inhibitory concentrations against cysteine proteases involved in the parasite's lifecycle . Given the structural characteristics of this compound, it may also possess similar activity.
Case Studies
- Cysteine Protease Inhibition : A study focused on dipeptidyl nitriles found that compounds with structural similarities to this compound effectively inhibited cysteine proteases at low concentrations. This suggests that further investigation into this compound could reveal valuable therapeutic properties against parasitic infections .
- Antimicrobial Screening : Compounds with carbamate moieties have been screened for antimicrobial activities, showing promise against various bacterial strains. The unique combination of functional groups in this compound may enhance its efficacy in similar assays .
Q & A
Q. What are the key synthetic routes for (S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate, and what reaction conditions are optimal?
Methodological Answer: The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of a chiral amine intermediate, followed by cyano group introduction. Key steps include:
- Asymmetric Mannich Reaction : Used to establish the stereochemistry, as demonstrated in the synthesis of related carbamates (e.g., tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate) using chiral catalysts .
- Boc Protection : The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in THF) to protect the amine functionality .
- Cyano Group Installation : Achieved via nucleophilic substitution or nitrile transfer reagents. For example, potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in polar aprotic solvents like DMF .
Q. Table 1: Comparison of Reaction Conditions
Q. How is the Boc protecting group utilized in the synthesis, and under what conditions is it removed?
Methodological Answer: The Boc group serves to protect the amine during multi-step syntheses. Key considerations:
- Introduction : Boc₂O reacts with the amine under mild basic conditions (e.g., Et₃N) in THF or DCM .
- Removal : Acidic cleavage using TFA (trifluoroacetic acid) in DCM (2–4 h, RT) or HCl in dioxane (4 M, 1–2 h). For sensitive substrates, milder conditions (e.g., 10% citric acid) prevent decomposition .
Note : Monitor deprotection via TLC or LC-MS to avoid over-acidification, which may degrade the cyano group .
Q. What analytical techniques are recommended for confirming the structure and enantiomeric purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., Boc group at δ 1.4 ppm, cyano at δ 2.5–3.0 ppm) .
- Chiral HPLC : Uses columns like Chiralpak IA/IB with hexane:IPA (90:10) to determine enantiomeric excess (ee >99% achievable via asymmetric catalysis) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₁H₂₁N₂O₂: 225.1602) .
Advanced Research Questions
Q. How can researchers address challenges in stereochemical control during the synthesis of (S)-configured carbamates?
Methodological Answer:
- Catalyst Selection : Chiral phosphoric acids (e.g., TRIP) or organocatalysts enable enantioselective Mannich reactions, achieving ee >99% .
- Dynamic Kinetic Resolution (DKR) : For racemic intermediates, employ enzymes (e.g., lipases) or metal catalysts (e.g., Ru) to bias the reaction toward the (S)-enantiomer .
- Crystallization-Induced Asymmetric Transformation : Recrystallize diastereomeric salts (e.g., with tartaric acid) to enhance enantiopurity .
Example : In a Mannich reaction, TRIP catalyst (10 mol%) in CH₂Cl₂ at -20°C provided 92% yield and >99% ee .
Q. What strategies mitigate side reactions when introducing the cyano group in the target molecule?
Methodological Answer:
- Avoiding Hydrolysis : Use anhydrous solvents (DMF, THF) and molecular sieves to prevent cyano → carboxylic acid conversion .
- Temperature Control : Maintain ≤60°C during nitrile transfer to minimize elimination byproducts .
- Protecting Group Compatibility : Ensure Boc stability under cyanation conditions (e.g., TMSCN is neutral and non-nucleophilic) .
Case Study : TMSCN in DMF (60°C, 12 h) achieved 78% yield without Boc cleavage .
Q. How do computational methods assist in resolving conflicting crystallographic or spectroscopic data?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict conformational preferences (e.g., tert-butyl group rotation barriers) to explain NMR splitting patterns .
- Density Functional Theory (DFT) : Calculate ¹³C NMR chemical shifts (e.g., using B3LYP/6-31G*) to validate experimental data .
- X-ray Crystallography : Resolve ambiguities in stereochemistry by comparing experimental and simulated powder diffraction patterns .
Example : A 2023 study used MD simulations to rationalize unexpected NOE correlations in a related carbamate, revealing a rare boat conformation in the cyclobutane ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
